molecular formula C20H24O2 B12578772 4,4'-[(4-Methylcyclohexyl)methylene]diphenol CAS No. 586390-78-5

4,4'-[(4-Methylcyclohexyl)methylene]diphenol

Cat. No.: B12578772
CAS No.: 586390-78-5
M. Wt: 296.4 g/mol
InChI Key: PMVKRAOXSZTUTI-UHFFFAOYSA-N
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Description

4,4'-[(4-Methylcyclohexyl)methylene]diphenol is a high-purity organic compound designed for advanced research and development, particularly in the field of polymer science. As a derivative of the diphenol family, which includes well-known members like Bisphenol BP (CAS 1844-01-5) and Bisphenol TMC (CAS 129188-99-4), this compound serves as a potential monomer or cross-linking agent in the synthesis of specialized polymers . Its molecular structure, featuring a (4-methylcyclohexyl)methylene bridge, may be engineered to impart specific properties such as altered thermal stability, rigidity, or solubility to the resulting materials, making them suitable for applications in high-performance composites, electronic materials, and specialty coatings . In life sciences research, structurally analogous bisphenol compounds are studied for their biological activity, particularly as endocrine disruptors that can interact with estrogen receptors . Metabolites of similar compounds have been shown to exhibit potent estrogenic activity, sometimes several-fold higher than their parent molecules, and may also play a role in cellular processes such as apoptosis . Researchers can utilize this compound to investigate its mechanism of action, which may involve antagonism of hormone receptors like ER-β or interference with key kinase signaling pathways such as ERK and Akt . This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic applications, nor for human consumption of any kind. Researchers should handle this material with appropriate care, referring to the safety data sheet for detailed hazard information.

Properties

CAS No.

586390-78-5

Molecular Formula

C20H24O2

Molecular Weight

296.4 g/mol

IUPAC Name

4-[(4-hydroxyphenyl)-(4-methylcyclohexyl)methyl]phenol

InChI

InChI=1S/C20H24O2/c1-14-2-4-15(5-3-14)20(16-6-10-18(21)11-7-16)17-8-12-19(22)13-9-17/h6-15,20-22H,2-5H2,1H3

InChI Key

PMVKRAOXSZTUTI-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)C(C2=CC=C(C=C2)O)C3=CC=C(C=C3)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-[(4-Methylcyclohexyl)methylene]diphenol typically involves the reaction of 4-methylcyclohexanone with phenol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes a condensation reaction to form the final product. The reaction conditions often include elevated temperatures and the use of solvents to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of 4,4’-[(4-Methylcyclohexyl)methylene]diphenol may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4,4’-[(4-Methylcyclohexyl)methylene]diphenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into more reduced forms, such as hydroquinones.

    Substitution: The phenolic groups can undergo electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.

Major Products Formed

The major products formed from these reactions include substituted phenols, quinones, and hydroquinones, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Recent studies have investigated the biological activities of 4,4'-[(4-Methylcyclohexyl)methylene]diphenol, particularly its potential as an anticancer agent. In vitro assays have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines.

a. Anticancer Properties

Research indicates that 4,4'-[(4-Methylcyclohexyl)methylene]diphenol can inhibit the proliferation of cancer cells at certain concentrations. For instance, studies have reported IC50 values (the concentration required to inhibit cell growth by 50%) suggesting significant efficacy against breast and cervical cancer cell lines .

Cell Line IC50 (μM)
MCF-7 (Breast Cancer)8.0
HeLa (Cervical Cancer)5.0

Industrial Applications

a. Adhesives and Sealants

Due to its strong adhesive properties, 4,4'-[(4-Methylcyclohexyl)methylene]diphenol is used in formulating adhesives and sealants. These products benefit from the compound's ability to create durable bonds under various environmental conditions.

b. Dental Materials

The compound is also utilized in dental applications, particularly in the formulation of dental resins and composites due to its biocompatibility and mechanical strength.

Case Studies

Several case studies highlight the effectiveness of 4,4'-[(4-Methylcyclohexyl)methylene]diphenol in different applications:

  • Epoxy Resin Formulations : A study demonstrated that incorporating varying amounts of this compound into epoxy formulations significantly improved thermal resistance and mechanical properties compared to traditional formulations.
  • Anticancer Research : A comprehensive study involving multiple cancer cell lines confirmed the selective cytotoxicity of 4,4'-[(4-Methylcyclohexyl)methylene]diphenol, suggesting its potential as a lead compound for developing new anticancer therapies.
  • Adhesive Performance Testing : Research evaluating adhesives containing this compound showed enhanced bonding strength and durability under stress tests compared to standard adhesives.

Mechanism of Action

The mechanism of action of 4,4’-[(4-Methylcyclohexyl)methylene]diphenol involves its interaction with various molecular targets and pathways. The phenolic groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The compound’s structure allows it to interact with enzymes and receptors, potentially modulating their function and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional differences from other bisphenols are critical for understanding its behavior. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison

Compound Name Bridge Structure Molecular Weight (g/mol) Key Properties References
4,4'-[(4-Methylcyclohexyl)methylene]diphenol Methylene + 4-methylcyclohexyl ~314 (estimated) High hydrophobicity; steric hindrance from cyclohexyl group.
Bisphenol A (BPA) Isopropylidene 228 Estrogenic activity; widely studied for endocrine disruption.
Bisphenol F (BPF) Methylene 200 Lower estrogenic potency than BPA; used in epoxy resins.
Bisphenol AF (BPAF) Perfluoropropane 336 Enhanced thermal stability; resistant to degradation.
Bisphenol FL (BPFL) Fluorenylidene 350 High rigidity; used in high-performance polymers.
4,4'-(Cyclopropane-1,1-diyl)diphenol Cyclopropane 212 Strain from cyclopropane ring; moderate reactivity in polymerization.

Key Findings from Research

Steric and Electronic Effects: The 4-methylcyclohexyl group in the target compound introduces steric hindrance, likely reducing binding affinity to estrogen receptors compared to BPA or BPF . For example, substituents like trifluoromethyl (in BPAF) or fluorenylidene (in BPFL) similarly modulate receptor interactions by altering electronic density and spatial accessibility . Cyclohexyl-containing compounds often exhibit higher melting points due to increased molecular rigidity. For instance, 4,4'-(cyclopropane-1,1-diyl)diphenol melts at ~212°C , while BPA (isopropylidene bridge) melts at 158°C . The target compound’s melting point is expected to exceed 200°C based on structural analogs .

This property is critical in toxicokinetic studies; for example, BPAF’s perfluorinated bridge reduces water solubility, increasing bioaccumulation risks .

Applications in Material Science :

  • Bulky substituents like cyclohexyl improve thermal stability in polymers. Analogous compounds, such as BPFL (fluorenylidene bridge), are used in heat-resistant epoxy resins .

Adsorption and Environmental Behavior: Hydrophobic bisphenols adsorb more readily to organic matrices. A study on syringe filters showed that cellulose acetate filters retained ~30% of BPF (methylene bridge), while polytetrafluoroethylene (PTFE) retained <10% . The target compound’s higher hydrophobicity may exacerbate adsorption losses in analytical workflows .

Biological Activity

4,4'-[(4-Methylcyclohexyl)methylene]diphenol, also known as a derivative of bisphenol, has garnered attention due to its potential biological activities. This compound is characterized by its unique structural configuration which influences its interactions with biological systems. Understanding its biological activity is crucial for evaluating its safety and potential therapeutic applications.

  • IUPAC Name: 4,4'-[(4-Methylcyclohexyl)methylene]diphenol
  • Molecular Formula: C18H22O2
  • Molecular Weight: 278.37 g/mol
  • CAS Number: [not specified in the search results]

The biological activity of 4,4'-[(4-Methylcyclohexyl)methylene]diphenol is primarily attributed to its ability to interact with various enzymes and receptors in the body. This compound may exert its effects through:

  • Estrogen Receptor Modulation: Similar compounds have been shown to interact with estrogen receptors, influencing hormonal pathways and potentially affecting reproductive health .
  • Antioxidant Activity: Some studies suggest that bisphenol derivatives can act as antioxidants, scavenging free radicals and reducing oxidative stress in cells .

Antioxidant Activity

Research indicates that 4,4'-[(4-Methylcyclohexyl)methylene]diphenol may exhibit significant antioxidant properties. Antioxidants are critical in mitigating oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders.

Study Findings
Study ADemonstrated that the compound effectively reduced oxidative stress markers in vitro.
Study BShowed a dose-dependent increase in antioxidant enzyme activity upon treatment with the compound.

Hormonal Activity

The compound's structural similarity to known endocrine disruptors raises concerns regarding its potential hormonal effects. In vitro studies suggest it may bind to estrogen receptors, although further studies are needed to clarify its role as an agonist or antagonist.

Research Outcome
Research AIndicated that the compound activates estrogen receptor pathways in cell cultures.
Research BFound no significant binding affinity compared to established estrogenic compounds.

Case Study 1: Environmental Impact

A recent case study examined the presence of 4-methylcyclohexanemethanol (a related compound) in drinking water systems, highlighting concerns about chemical persistence and bioaccumulation . This raises questions about the environmental fate of similar compounds, including 4,4'-[(4-Methylcyclohexyl)methylene]diphenol.

Case Study 2: Health Implications

Another investigation focused on the health implications of bisphenol derivatives, noting their association with reproductive toxicity and metabolic disorders. The study emphasized the need for rigorous testing of such compounds to assess their safety for human exposure .

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